2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group and a benzothiazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Sulfonylation: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.
Acetamide Formation: Finally, the sulfonylated benzothiazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzothiazole moiety may also interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the tetrahydro ring, which may influence its chemical stability and interactions.
Uniqueness
2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the benzenesulfonyl and benzothiazole groups, along with the tetrahydro ring and methyl substitution
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-7-8-13-14(9-11)22-16(17-13)18-15(19)10-23(20,21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTAZBCFNKGLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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